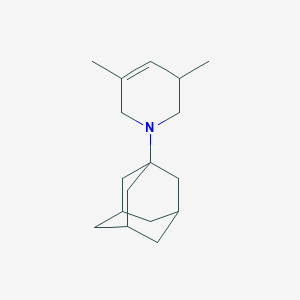
1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine is a unique organic compound characterized by the presence of an adamantyl group attached to a pyridine ring. The adamantyl group is a tricyclic structure known for its rigidity and stability, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom. This combination imparts distinctive chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine typically involves the alkylation of a pyridine derivative with an adamantyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and stability, while the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1-Adamantylamine: Contains an adamantyl group attached to an amine.
1-Adamantylacetic acid: Features an adamantyl group attached to an acetic acid moiety.
1-Adamantylmethanol: Comprises an adamantyl group attached to a methanol group.
Uniqueness: 1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine is unique due to the presence of both the adamantyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these two moieties allows for versatile applications in various fields, distinguishing it from other adamantyl derivatives .
Propriétés
Formule moléculaire |
C17H27N |
|---|---|
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C17H27N/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17/h3,12,14-16H,4-11H2,1-2H3 |
Clé InChI |
DCNOQQYZSSDGSB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















